molecular formula C21H32O3 B072467 Androsterone acetate CAS No. 1164-95-0

Androsterone acetate

Cat. No. B072467
CAS RN: 1164-95-0
M. Wt: 332.5 g/mol
InChI Key: FDCINQSOYQUNKB-XVYLQWLCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Androsterone acetate is a type of chemical known as an anabolic steroid . It is converted in the body to testosterone and other sex hormones . It has a role as an androgen, a human metabolite, a mouse metabolite, an anticonvulsant, a pheromone, a human urinary metabolite, and a human blood serum metabolite .


Synthesis Analysis

Androsterone acetate is produced in the gonads, adrenal glands, and placenta . The biosynthesis starts from cholesterol via multiple steps to the final steroid . Steroid pharmaceuticals such as testosterone and progesterone represent the second largest category of marketed medical products .


Molecular Structure Analysis

The molecular formula of Androsterone acetate is C21H32O3 . The molecular weight is 332.5 g/mol . The IUPAC name is [(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate .


Chemical Reactions Analysis

Androsterone acetate is a derivative of androsterone, which is a precursor of the neurosteroid androsterone . It is also a positional isomer of dehydroepiandrosterone (DHEA; 5-dehydroepiandrosterone) .


Physical And Chemical Properties Analysis

Androsterone acetate has a molecular weight of 332.5 g/mol . Its molecular formula is C21H32O3 . The XLogP3 value is 4.3, which indicates its lipophilicity .

Scientific Research Applications

  • Abiraterone Acetate in Women with 21-Hydroxylase Deficiency : Abiraterone acetate (AA), a prodrug for abiraterone and potent CYP17A1 inhibitor, was shown to effectively suppress androgens in women with 21-hydroxylase deficiency. This study demonstrated that AA, combined with hydrocortisone and 9α-fludrocortisone acetate, corrected androgen excess in these patients without causing significant side effects like hypertension or hypokalemia (Auchus et al., 2014).

  • Efficacy of Various Androgens in Rats : An early study explored the effects of androsterone acetate on androgenic activity, finding that the acetate form prolonged the effect on certain biological systems, like the capon’s comb. This indicated the potential of androsterone acetate in clinical applications related to androgenic substances (Kochakian, 1938).

  • Olfactory Sensitivity in Mental Health Disorders : A study on olfactory sensitivity to androsterone in patients with obsessive-compulsive disorder and major depressive disorder found no significant differences in sensitivity compared to controls. This suggests limited or no impact of androsterone on olfactory sensitivity in these conditions (Gross‐Isseroff et al., 1994).

  • Androgen Metabolism in Hirsutism Treatment : Cyproterone acetate, used to treat hirsutism, was found to lower plasma testosterone and androstenedione levels significantly, indicating its efficacy in managing androgen-related conditions (Mowszowicz et al., 1984).

  • Cyproterone Acetate in Paraphilia Treatment : A study on the use of cyproterone acetate, an antiandrogen, in treating paraphilias found significant reductions in aspects of sexual behavior, indicating its potential therapeutic application in sexual disorders (Bradford & Pawlak, 1993).

  • Abiraterone Acetate in Prostate Cancer : Research on abiraterone acetate in metastatic castration-sensitive prostate cancer showed it significantly increased overall survival and radiographic progression-free survival. This underscores its importance in advanced prostate cancer treatment (Fizazi et al., 2017).

Safety And Hazards

When handling Androsterone acetate, it is recommended to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There are several studies that have indicated a paradoxical decrease in tumour growth in prostate cancer models upon treatment with supraphysiological levels of testosterone . Understanding how bipolar androgen therapy (BAT) works at the molecular and cellular levels might help to develop biomarkers for patient stratification and to rationally combine BAT with other agents to achieve increased efficacy .

properties

IUPAC Name

[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15+,16-,17-,18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCINQSOYQUNKB-XVYLQWLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922041
Record name 17-Oxoandrostan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androsterone acetate

CAS RN

1164-95-0
Record name Androsterone, acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Oxoandrostan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androsterone acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Androsterone acetate
Reactant of Route 2
Reactant of Route 2
Androsterone acetate
Reactant of Route 3
Reactant of Route 3
Androsterone acetate
Reactant of Route 4
Reactant of Route 4
Androsterone acetate
Reactant of Route 5
Reactant of Route 5
Androsterone acetate
Reactant of Route 6
Reactant of Route 6
Androsterone acetate

Citations

For This Compound
338
Citations
BB Snider, RJ Corcoran, R Breslow - Journal of the American …, 1975 - ACS Publications
We have previously described the use of iodobenzene dichloride in the halogenation of steroidsat C-5,-9, and-14.1 Furthermore, with an attached w-iodobenzoate or p-…
Number of citations: 51 pubs.acs.org
J Iriarte, G Rosenkranz… - The Journal of Organic …, 1955 - ACS Publications
… of androsterone acetate and 40 g. of potassium carbonate in 2 1. of methanol and 400 cc. … one (III) and only 39 % of the desired androsterone acetate (Ha). A method is described for the …
Number of citations: 22 pubs.acs.org
R Aguilera, TE Chapman… - Rapid Communications in …, 2000 - Wiley Online Library
… 2(a) and the mass spectra of etiocholanolone and androsterone acetate from this extract are shown in Figs 2(b) and 2(c). Both have a molecular ion of m/z 332 and prominent fragment …
CC Bolt - Experientia, 1951 - Springer
… During the purification of technical dehydrodsoandrosterone acetate by crystallization from methanol, the final mother-liquor showed no tendency to crystallization. The residue was …
Number of citations: 2 link.springer.com
K ORINO - scholar.archive.org
This study was carried out on the hydrolyses of steroid esters including desoxycorticosterone acetate (DOCA), testosterone propionate (TP), testosterone acetate (T-Ac), 1-methyl-…
Number of citations: 0 scholar.archive.org
AM Miller, RI DORFMAN, MAX Miller - Endocrinology, 1950 - academic.oup.com
… An acetate was prepared, mp 162-163.5; when mixed with androsterone acetate, mp 163-164, the melting point was 162-164. Etiocholanol-3(a)-one-17. About 50 mg. …
Number of citations: 30 academic.oup.com
S Burstein, GM Jacobsohn… - Journal of the American …, 1960 - ACS Publications
… Thereafter the amount of androsterone diminished slightly due to the formation, by transesterification, of androsterone acetate which was identified by its infrared spectrum. …
Number of citations: 42 pubs.acs.org
RI Dorfman, JE WISE, RA SHIPLEY - Endocrinology, 1948 - academic.oup.com
The fact that the adrenal cortex contributes to the metabolic pool of androgens in the body and the 17-ketosteroids in the urine is well known. Hirschmann (1941) was able to isolate …
Number of citations: 7 academic.oup.com
JC Coffey, PA Aronin, FS French, SN Nayfeh - Steroids, 1972 - Elsevier
… , one corresponding to androstenedione and one corresponding to androsterone acetate. All androsterone acetate eluates were saponified and chromatographed on aluminum oxide …
Number of citations: 24 www.sciencedirect.com
DC Collins, CE Graham, JRK Preedy - Endocrinology, 1975 - academic.oup.com
… similar to pregnanediol diacetate and androsterone acetate on thin-layer chromatography in … Attempts to obtain crystals of androsterone acetate by microsublimation from the sulfate and …
Number of citations: 47 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.